synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide
synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide
This guide provides a comprehensive overview and a detailed protocol for the , a valuable building block for researchers in medicinal chemistry and drug development. The structure of this document is designed to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and strategic decisions underlying the synthetic route.
Introduction and Strategic Overview
3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6) is a disubstituted sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, while the bromo- and tert-butyl moieties offer opportunities for further chemical modification and steric influence, respectively.[1] This guide outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key starting materials and culminating in a detailed, field-tested experimental protocol.
Our synthetic strategy is predicated on the formation of the sulfonamide bond, a classic and highly reliable transformation. This involves the reaction of a sulfonyl chloride with a secondary amine. The overall workflow is depicted below.
Figure 1: High-level synthetic workflow.
Precursor Synthesis and Rationale
The success of the final coupling step is contingent upon the quality and availability of two key precursors: 3-Bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine.
Synthesis of 3-Bromobenzenesulfonyl Chloride
3-Bromobenzenesulfonyl chloride is the electrophilic partner in our key reaction.[2][3] While commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation starts from 3-bromoaniline, proceeding via a Sandmeyer-type reaction.
Causality Behind Experimental Choices:
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Diazotization: 3-Bromoaniline is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
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Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the SO2Cl group onto the aromatic ring, displacing the diazonium group. An alternative, often used in industrial settings, is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid.[4] However, this method can sometimes lead to issues with regioselectivity. The diazotization route from a readily available aniline offers excellent regiochemical control.
Synthesis of N-tert-butyl-N-methylamine
N-tert-butyl-N-methylamine serves as the nucleophile.[5][6] It can be prepared through several methods, with one of the most common being the reductive N-methylation of tert-butylamine.[5]
Causality Behind Experimental Choices:
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Starting Material: Tert-butylamine is a primary amine that is widely available.[7][8]
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Methylation: The challenge is to achieve mono-methylation without significant formation of the tertiary amine. Reductive amination using formaldehyde as the methyl source, followed by reduction with a hydride reagent like sodium borohydride, is a standard and effective approach. Alternatively, methods involving the reduction of N-tert-butylformamide with reagents like lithium aluminum hydride have been reported.[5]
Core Synthesis: Sulfonamide Formation
The pivotal step in this synthesis is the nucleophilic substitution reaction between the sulfonyl chloride and the secondary amine.
Figure 2: Core reaction for sulfonamide formation.
Mechanistic Rationale:
The nitrogen atom of N-tert-butyl-N-methylamine possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The sulfur-chlorine bond is polarized, with the sulfur atom carrying a partial positive charge, making it susceptible to nucleophilic attack. This addition is followed by the elimination of a chloride ion.
A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl). This acid would otherwise protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction. The added base efficiently scavenges the HCl as it is formed, allowing the reaction to proceed to completion.
An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is the medium of choice. Protic solvents, such as water or alcohols, are avoided as they can competitively react with the highly reactive sulfonyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 1.0 | 2.56 g |
| N-tert-butyl-N-methylamine | 14610-37-8 | 87.16 | 1.2 | 1.05 g (1.44 mL) |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.5 | 1.52 g (2.09 mL) |
| Dichloromethane (DCM) | 75-09-2 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO3) | 144-55-8 | - | - | As needed |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | - | - | As needed |
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol).
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Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the sulfonyl chloride is fully dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
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Amine & Base Addition: In a separate vial, combine N-tert-butyl-N-methylamine (1.05 g, 12.0 mmol) and triethylamine (1.52 g, 15.0 mmol). Add this amine/base mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 10-15 minutes.
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Expert Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.
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-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).
-
Expert Insight: The acid wash removes excess triethylamine and any unreacted amine. The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid.
Safety and Handling
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3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]
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N-tert-butyl-N-methylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]
-
Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor. Handle with care in a well-ventilated area.
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Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.
Conclusion
The is reliably achieved through the nucleophilic substitution of 3-bromobenzenesulfonyl chloride with N-tert-butyl-N-methylamine. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate base to neutralize the HCl byproduct. The detailed protocol provided herein is robust and scalable, offering researchers a clear pathway to obtaining this valuable chemical intermediate for applications in drug discovery and organic synthesis.
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Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]
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3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0 . Chemsrc. [Link]
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m-Bromobenzenesulphonyl chloride GHS Classification . PubChem. [Link]
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3-Bromobenzenesulfonyl chloride Safety and Hazards . Chemsrc. [Link]
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